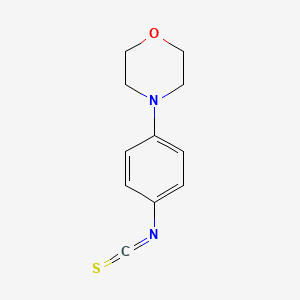

4-Morpholinophenyl isothiocyanate

Description

The exact mass of the compound 4-(4-Isothiocyanatophenyl)morpholine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13703. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-isothiocyanatophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c15-9-12-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUXRZZYZBZQAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30279681 | |

| Record name | 4-(4-Isothiocyanatophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30279681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51317-66-9 | |

| Record name | 51317-66-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-Isothiocyanatophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30279681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Morpholinophenyl isothiocyanate chemical properties

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 4-Morpholinophenyl Isothiocyanate

Authored by a Senior Application Scientist

Executive Summary & Strategic Importance

This compound is a bifunctional organic molecule of significant interest to the chemical, pharmaceutical, and materials science sectors. It serves as a pivotal heterocyclic building block, integrating a nucleophilic morpholine moiety, a stable phenyl scaffold, and a highly electrophilic isothiocyanate functional group. This unique combination of features makes it an exceptionally versatile reagent for the synthesis of complex molecules, particularly in the field of medicinal chemistry. The isothiocyanate group acts as a potent electrophile, readily reacting with nucleophiles to form stable thiourea, dithiocarbamate, and thiocarbamate linkages, which are prevalent in a wide range of biologically active compounds.[1][2][3] Understanding the nuanced chemical properties and reactivity of this compound is paramount for researchers and drug development professionals aiming to leverage its synthetic potential for creating novel therapeutics and functional materials. This guide provides a comprehensive technical overview, grounded in established chemical principles and supported by field-proven insights.

Core Chemical Identity and Physicochemical Properties

The foundational properties of this compound define its behavior in a laboratory setting. These identifiers are critical for accurate sourcing, regulatory compliance, and computational modeling.

Molecular Structure

The structure consists of a central benzene ring substituted at the 1- and 4-positions. One substituent is the reactive isothiocyanate group (-N=C=S), and the other is a morpholine ring attached via its nitrogen atom.

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

The following table summarizes the key quantitative and qualitative properties of the molecule.

| Property | Value | Reference(s) |

| CAS Number | 51317-66-9 | [4][5] |

| Molecular Formula | C₁₁H₁₂N₂OS | [5][6] |

| Molecular Weight | 220.29 g/mol | [5][6] |

| IUPAC Name | 4-(4-isothiocyanatophenyl)morpholine | [5][6] |

| Appearance | Solid | |

| SMILES String | S=C=Nc1ccc(cc1)N2CCOCC2 | [5] |

| InChI Key | AXUXRZZYZBZQAR-UHFFFAOYSA-N | [5][6] |

| Topological Polar Surface Area | 56.9 Ų | [5] |

| XLogP3 | 2.8 | [5] |

| Storage Class | 11 - Combustible Solids | [4] |

Spectroscopic Signature and Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following data are predicted based on first principles and comparison with analogous structures.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides a detailed map of the hydrogen and carbon framework of the molecule.

¹H NMR (Predicted, 400 MHz, CDCl₃): The proton spectrum is characterized by two distinct regions: the aromatic region showing the disubstituted phenyl ring and the aliphatic region corresponding to the morpholine protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment Rationale |

| ~7.25 - 7.15 | d (J ≈ 8.8 Hz) | 2H | Aromatic protons (Ha) ortho to the isothiocyanate group, deshielded by its anisotropy. |

| ~6.95 - 6.85 | d (J ≈ 8.8 Hz) | 2H | Aromatic protons (Hb) ortho to the electron-donating morpholine nitrogen. |

| ~3.90 - 3.80 | t (J ≈ 4.8 Hz) | 4H | Morpholine protons (Hc) adjacent to the oxygen atom (-O-CH₂-). |

| ~3.25 - 3.15 | t (J ≈ 4.8 Hz) | 4H | Morpholine protons (Hd) adjacent to the nitrogen atom (-N-CH₂-). |

¹³C NMR (Predicted, 100 MHz, CDCl₃): The carbon spectrum confirms the number of unique carbon environments. The isothiocyanate carbon is a key diagnostic peak.

| Chemical Shift (δ) ppm | Assignment Rationale |

| ~150.0 | Aromatic C quaternary, attached to the morpholine nitrogen. |

| ~135.0 | Isothiocyanate carbon (-N=C =S). Often broad or of lower intensity.[7] |

| ~128.0 | Aromatic C-H ortho to the isothiocyanate group. |

| ~127.5 | Aromatic C quaternary, attached to the isothiocyanate group. |

| ~116.0 | Aromatic C-H ortho to the morpholine nitrogen. |

| ~66.5 | Morpholine carbons adjacent to the oxygen atom (-O-C H₂-). |

| ~49.0 | Morpholine carbons adjacent to the nitrogen atom (-N-C H₂-). |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups, especially the characteristic isothiocyanate stretch.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2185 - 2040 | Strong, Sharp | Asymmetric C=N=C stretch of the isothiocyanate group. This is the most diagnostic peak. |

| ~1600, ~1510 | Medium | C=C stretching vibrations of the aromatic ring. |

| ~1230 | Strong | C-N stretching of the aryl amine. |

| ~1120 | Strong | C-O-C stretching of the morpholine ether linkage. |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would show a distinct molecular ion peak corresponding to the molecule's exact mass.

-

Expected M⁺ Peak: m/z = 220.0670

-

Key Fragmentation Pattern: A primary fragmentation would likely be the loss of the isothiocyanate group (-NCS, 58 Da) or cleavage of the morpholine ring.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the electrophilic character of the central carbon atom in the -N=C=S group. This carbon is highly susceptible to nucleophilic attack.

Primary Reactivity: Thiourea Formation

The most prominent reaction is the addition of primary or secondary amines to form N,N'-disubstituted or trisubstituted thioureas.[2][8] This reaction is typically fast, high-yielding, and proceeds under mild conditions.

Mechanism: The reaction proceeds via a nucleophilic addition mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbon of the isothiocyanate. The resulting zwitterionic intermediate rapidly undergoes a proton transfer to yield the stable thiourea product.

Caption: Reaction mechanism for thiourea synthesis.

pH-Dependent Reactivity

The choice of nucleophile and reaction conditions, particularly pH, can dictate the reaction outcome.

-

Reaction with Amines (pH 9-11): In alkaline conditions, the amine group (-NH₂) is a superior nucleophile. The reaction with primary and secondary amines to form thioureas is highly favored.[9][10]

-

Reaction with Thiols (pH 6-8): Under neutral to slightly acidic conditions, thiol groups (-SH) can react to form dithiocarbamate adducts.[9][10] This pH-dependent selectivity is a critical consideration in bioconjugation chemistry when targeting specific amino acid residues on proteins.

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process checks and final characterization steps to ensure experimental integrity.

Protocol: Synthesis of this compound

This protocol is based on the classical and robust method of converting a primary amine to an isothiocyanate using carbon disulfide followed by decomposition of the intermediate dithiocarbamate salt.[11]

Materials:

-

4-Morpholinoaniline

-

Carbon Disulfide (CS₂)

-

Triethylamine (Et₃N)

-

p-Toluenesulfonyl Chloride (TsCl)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a fume hood, dissolve 4-morpholinoaniline (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

-

Dithiocarbamate Salt Formation: Add triethylamine (2.2 eq) to the solution. Cautiously add carbon disulfide (1.5 eq) dropwise. Causality Note: Triethylamine acts as a base to deprotonate the amine, forming the dithiocarbamate anion, and also serves to neutralize the HCl generated in the subsequent step.

-

Stirring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC.

-

Desulfurization: Cool the mixture back to 0 °C. Add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM dropwise. Causality Note: Tosyl chloride is the desulfurating agent that facilitates the elimination of the dithiocarbamate to form the isothiocyanate.

-

Workup: After stirring for 1 hour at room temperature, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

-

Characterization: Confirm the structure and purity of the resulting solid product using NMR, IR, and MS as described in Section 3.0.

Protocol: Synthesis of a N-(4-Morpholinophenyl)-N'-(benzyl)thiourea

This protocol demonstrates the primary application of this compound in synthesizing a thiourea derivative.

Caption: Experimental workflow for thiourea synthesis.

Applications in Research and Drug Development

The true value of this compound lies in its role as a precursor to thiourea-containing molecules, which exhibit a vast range of biological activities.[2]

-

Anticancer Agents: The thiourea moiety is a key pharmacophore in numerous compounds designed as anticancer agents. These derivatives can induce apoptosis, inhibit cell cycle progression, and target various signaling pathways in cancer cells.[12][13]

-

Antimicrobial and Antifungal Agents: Isothiocyanates and their thiourea derivatives have demonstrated potent activity against a spectrum of bacteria and fungi, making them valuable leads in the development of new anti-infective drugs.[1][3]

-

Enzyme Inhibitors: The reactive nature of the isothiocyanate group allows it to covalently bind to nucleophilic residues (like cysteine) in enzyme active sites, leading to irreversible inhibition. This is a key mechanism for many bioactive isothiocyanates.[9]

-

Chemical Probes and Bioconjugation: The reliable reactivity of the isothiocyanate group makes it suitable for labeling proteins and other biomolecules with tags for detection or to study biological processes.[14]

Safety, Handling, and Storage

Proper handling of this compound is crucial for laboratory safety.

-

General Hazards: Isothiocyanates as a class can be irritants to the skin, eyes, and respiratory system. Some are lachrymators. This compound is classified as a combustible solid.[4]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves.[15][16]

-

Handling Precautions: Avoid formation and inhalation of dust.[16] Avoid contact with skin and eyes. Wash hands thoroughly after handling. The compound may be moisture-sensitive; exposure to water or moist air over prolonged periods should be avoided.[15][17]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[17] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

References

-

This compound - High purity | EN - Georganics. (n.d.). Georganics. [Link]

-

4-(4-Isothiocyanatophenyl)morpholine | C11H12N2OS | CID 224862 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

Stýskala, J., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1937-1946. [Link]

-

Recent Advancement in Synthesis of Isothiocyanates - ChemRxiv. (n.d.). ChemRxiv. [Link]

-

Petri, L., et al. (2022). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Catalysts, 12(1), 81. [Link]

-

Chetankumar, E., & Sureshbabu, V. V. (n.d.). Tf2O: A Desulfurating Reagent in the Synthesis of Isothiocyanates. Indian Journal of Advances in Chemical Science. [Link]

-

Thiourea synthesis by thioacylation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

Recent Advancement in the Synthesis of Isothiocyanates. (n.d.). ChemComm. [Link]

-

Hanschen, F. S., et al. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. Scientific Reports, 7(1), 40801. [Link]

-

Isothiocyanate synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

Agerbirk, N., et al. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Phytochemistry, 119, 64-74. [Link]

-

Melim, C., et al. (2024). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Nutrients, 16(5), 757. [Link]

-

BİLİCİ, A., et al. (2023). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. RSC Advances, 13(31), 21535-21549. [Link]

-

Reactivity of the isothiocyanate group with cysteine and lysine - ResearchGate. (n.d.). ResearchGate. [Link]

-

Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. - ResearchGate. (n.d.). ResearchGate. [Link]

-

Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl... - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

-

3-(4-Morpholinyl)propyl isothiocyanate - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

-

Spectra Problem #7 Solution. (n.d.). University of Calgary. [Link]

-

Are isothiocyanates potential anti-cancer drugs? - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

-

4-Iodophenyl isothiocyanate - the NIST WebBook. (n.d.). National Institute of Standards and Technology. [Link]

-

Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.) - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. ijacskros.com [ijacskros.com]

- 3. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-(4-Isothiocyanatophenyl)morpholine | C11H12N2OS | CID 224862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.ie]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Isothiocyanate synthesis [organic-chemistry.org]

- 12. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. Page loading... [guidechem.com]

- 17. fishersci.co.uk [fishersci.co.uk]

A Comprehensive Technical Guide to the Synthesis of 4-Morpholinophenyl Isothiocyanate from 4-Morpholinoaniline

Abstract

This technical guide provides an in-depth exploration of the synthesis of 4-morpholinophenyl isothiocyanate, a valuable building block in medicinal chemistry and drug development. Isothiocyanates (-N=C=S) are a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The 4-morpholinophenyl scaffold is a privileged structure in drug discovery, appearing in approved drugs like the antibiotic Linezolid and the anticoagulant Rivaroxaban.[4] This document offers a detailed examination of the prevalent synthetic methodologies, beginning with the classical thiophosgene-based approach and extending to safer, more modern alternatives. We will dissect the underlying reaction mechanisms, provide field-proven experimental protocols, and emphasize the critical safety procedures required. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering both the theoretical foundation and practical insights necessary for the successful and safe synthesis, purification, and characterization of this important intermediate.

Synthetic Strategy and Mechanistic Considerations

The conversion of a primary aromatic amine, such as 4-morpholinoaniline, to its corresponding isothiocyanate involves the introduction of a thiocarbonyl (C=S) group. The primary challenge lies in sourcing this electrophilic one-carbon unit. Two principal strategies dominate this transformation:

-

Direct Thiocarbonylation with Thiophosgene (CSCl₂): This is the most traditional and often high-yielding method. Thiophosgene acts as a direct and highly reactive source of the thiocarbonyl group.

-

The Dithiocarbamate Approach: This two-step, one-pot strategy involves the reaction of the amine with carbon disulfide (CS₂) to form a dithiocarbamate salt intermediate. This salt is then treated with a desulfurizing agent to eliminate a sulfur atom and form the isothiocyanate.[5][6]

While the thiophosgene method is direct, its reagent is extremely toxic and requires stringent handling protocols.[7][8][9] Consequently, the dithiocarbamate route has gained significant traction as it employs less hazardous, albeit sometimes more complex, reagent systems.[10][11]

The Thiophosgene Method: Efficacy and Essential Precautions

The reaction of 4-morpholinoaniline with thiophosgene is a classic example of nucleophilic substitution at a thiocarbonyl carbon. The lone pair of the primary amine acts as the nucleophile, attacking the electrophilic carbon of thiophosgene.

Reaction Mechanism

The reaction proceeds through a thiocarbamoyl chloride intermediate. The primary amine attacks the thiophosgene, and subsequent elimination of hydrogen chloride (HCl), typically scavenged by a base, yields the isothiocyanate product.

Caption: Reaction mechanism for the synthesis of this compound.

Critical Safety Mandates

Trustworthiness in chemical synthesis begins with an uncompromising commitment to safety. Both the starting material and the key reagent in this method present significant hazards that must be expertly managed.

-

4-Morpholinoaniline: This compound is an irritant, causing skin and serious eye irritation.[12][13] Inhalation may cause respiratory irritation.[13] Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. All handling should be performed in a well-ventilated area.[12][13]

-

Thiophosgene (CSCl₂): This reagent is the primary safety concern.

-

Extreme Toxicity & Corrosivity: Thiophosgene is a highly toxic, volatile, and corrosive red liquid.[14] It is a severe irritant and can cause burns to the skin, eyes, and respiratory tract upon contact or inhalation.[7][8][15] Exposure can lead to delayed and severe pulmonary edema.

-

Handling Protocols: All manipulations must be conducted within a certified chemical fume hood. [8] A full-facepiece respirator with appropriate cartridges, heavy-duty chemical-resistant gloves (e.g., Viton or laminate), and a chemical-resistant apron or suit are required.[7][15] An emergency shower and eyewash station must be immediately accessible.[8]

-

Incompatibility: Thiophosgene reacts violently with water, acids, bases, and alcohols.[15] It must be stored under an inert atmosphere and protected from moisture and air.[7][15]

-

Spill & Waste Management: Spills must be absorbed with an inert material like dry sand or vermiculite; water should never be used for cleanup .[8][9] All waste containing thiophosgene is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[8]

-

Experimental Protocol: Thiophosgene Method

This protocol is a representative example and must be adapted and risk-assessed by the executing researcher in their specific laboratory environment.

Table 1: Reagents for Thiophosgene-based Synthesis

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 4-Morpholinoaniline | C₁₀H₁₄N₂O | 178.23 | 5.00 g | 28.05 | 1.0 |

| Thiophosgene | CSCl₂ | 114.98 | 2.6 mL | 34.00 | 1.2 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 8.6 mL | 61.71 | 2.2 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - | - |

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-morpholinoaniline (5.00 g, 28.05 mmol) and anhydrous dichloromethane (100 mL).

-

Cooling: Cool the resulting solution to 0 °C in an ice-water bath.

-

Base Addition: Add triethylamine (8.6 mL, 61.71 mmol) to the solution dropwise while maintaining the temperature at 0 °C.

-

Thiophosgene Addition: (Perform this step with extreme caution in a fume hood) . Dilute thiophosgene (2.6 mL, 34.00 mmol) with 50 mL of anhydrous dichloromethane and add it to the dropping funnel. Add the thiophosgene solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the mixture back to 0 °C. Cautiously quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to afford this compound as a solid.

Safer Synthetic Alternatives: The Dithiocarbamate Route

To circumvent the hazards of thiophosgene, the most common alternative is the in-situ generation and subsequent desulfurization of a dithiocarbamate salt.[6][16] This method avoids highly toxic reagents and often uses byproducts that are volatile or easily removed.[11]

Mechanism and Key Reagents

The process begins with the nucleophilic attack of 4-morpholinoaniline on carbon disulfide in the presence of a base (like triethylamine) to form a stable dithiocarbamate salt. This intermediate is then treated with a reagent that facilitates the elimination of a sulfur atom and a proton to form the isothiocyanate.

Several desulfurizing agents can be employed, with di-tert-butyl dicarbonate (Boc₂O) being a particularly effective and clean option.[11][17] The Boc₂O is believed to react with the dithiocarbamate to form a mixed anhydride adduct, which then decomposes to the isothiocyanate, carbonyl sulfide (COS), CO₂, and tert-butanol—all of which are volatile or easily removed.[11][16]

Experimental Protocol: CS₂/Boc₂O Method

Procedure:

-

Dithiocarbamate Formation: In a round-bottom flask, dissolve 4-morpholinoaniline (5.00 g, 28.05 mmol) in anhydrous tetrahydrofuran (THF) or dichloromethane (100 mL). Add triethylamine (4.3 mL, 30.86 mmol, 1.1 equiv.). To this stirring solution, add carbon disulfide (2.0 mL, 33.66 mmol, 1.2 equiv.) dropwise at room temperature. Stir the mixture for 1-2 hours to ensure complete formation of the dithiocarbamate salt.

-

Desulfurization: Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (approx. 1-3 mol%). To the resulting suspension, add di-tert-butyl dicarbonate (Boc₂O) (6.74 g, 30.86 mmol, 1.1 equiv.) portion-wise.

-

Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The reaction can be gently warmed if necessary. Monitor progress by TLC.

-

Workup & Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure. The residue can be directly purified or partitioned between ethyl acetate and water. Dry the organic layer over MgSO₄, filter, and evaporate the solvent.

-

Purification: Purify the crude product by flash column chromatography or recrystallization to yield pure this compound.

General Workflow, Purification, and Characterization

Regardless of the synthetic route chosen, the overall process follows a consistent and logical workflow designed to ensure product purity and verifiable identity.

Caption: A generalized workflow for the synthesis and analysis of the target compound.

Product Characterization

Proper analytical characterization is essential to confirm the structure and purity of the synthesized this compound (C₁₁H₁₂N₂OS, MW: 220.29 g/mol ).[18]

Table 2: Key Spectroscopic Data for this compound

| Analysis Technique | Characteristic Signal / Feature | Rationale / Comments |

| IR Spectroscopy | Strong, sharp absorption band at ~2000-2200 cm⁻¹ | This is the highly characteristic asymmetric stretching vibration of the -N=C=S functional group.[19] Its presence is a primary indicator of successful synthesis. |

| ¹H NMR | Multiplets at ~6.9-7.2 ppmMultiplets at ~3.1-3.3 ppmMultiplets at ~3.8-4.0 ppm | Aromatic protons on the phenyl ring.Protons of the -CH₂- groups adjacent to the nitrogen of the morpholine ring.Protons of the -CH₂- groups adjacent to the oxygen of the morpholine ring. |

| ¹³C NMR | Signal at ~130-140 ppm | This is the characteristic chemical shift for the carbon atom of the isothiocyanate (-N=C =S) group. |

| Mass Spectrometry | Molecular Ion Peak (M⁺) at m/z = 220 | Confirms the molecular weight of the product.[20] A common fragment corresponds to CH₂NCS⁺ at m/z 72.[21] |

Conclusion

The synthesis of this compound from 4-morpholinoaniline is a well-established transformation achievable through multiple routes. The traditional thiophosgene method offers high efficiency but demands rigorous and expert-level safety protocols due to the extreme toxicity of the reagent. Modern alternatives, particularly the one-pot dithiocarbamate desulfurization method using reagents like Boc₂O, present a much safer and more environmentally benign approach without significant compromise in yield for many substrates. The choice of method will depend on the scale of the synthesis, available safety infrastructure, and environmental considerations. For all methods, meticulous purification and thorough spectroscopic characterization are paramount to ensure the final product meets the high-purity standards required for research and drug development applications.

References

-

Manan Chemicals. (2020, November 7). Safety Measure to Follow When Working With Thiophosgene. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Recent Advancement in the Synthesis of Isothiocyanates. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Thiophosgene. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiophosgene 95-98%. Retrieved from [Link]

-

Chemistry & Biology Interface. (2020, April 30). Synthesis of Isothiocyanates: A Review. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Retrieved from [Link]

-

MDPI. (n.d.). New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. Retrieved from [Link]

-

Deng, G., et al. (n.d.). A One-Pot Approach to Pyridyl Isothiocyanates from Amines. National Institutes of Health. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Isothiocyanates: An Update. Retrieved from [Link]

-

Chemsrc. (2025, August 20). 4-Morpholinoaniline | CAS#:2524-67-6. Retrieved from [Link]

-

Pittelkow, M., et al. (n.d.). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Retrieved from [Link]

- Google Patents. (n.d.). US20130142739A1 - Process for the synthesis of isothiocyanates and derivatives thereof and uses of same.

-

ScienceDirect. (2025, August 6). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Retrieved from [Link]

-

ACS Publications. (2026, January 9). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Retrieved from [Link]

-

Kjær, A., et al. (n.d.). Mass Spectra of Isothiocyanates. SciSpace. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Isothiocyanatophenyl)morpholine. Retrieved from [Link]

-

Chemical Papers. (n.d.). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Retrieved from [Link]

-

ACS Publications. (2025, August 6). Infrared Spectroscopic Analysis of Linkage Isomerism in Metal−Thiocyanate Complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of 4-chlorophenyl isothiocyanate in different solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). IR absorption spectra of metal thiocyanates and isothiocyanates. Retrieved from [Link]

-

ResearchGate. (n.d.). The 4-morpholinoaniline derivate drugs. Retrieved from [Link]

-

Georganics. (n.d.). This compound - High purity. Retrieved from [Link]

-

ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]

-

ResearchGate. (n.d.). Thiophosgene in Organic Synthesis. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Reactions of heterocycles with thiophosgene. Part IV. Retrieved from [Link]

-

WIPO. (2020, February 19). HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives. Retrieved from [Link]

-

PubMed. (2015, October 2). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Retrieved from [Link]

-

PubMed. (n.d.). Exploring the effects of isothiocyanates on chemotherapeutic drugs. Retrieved from [Link]

-

PubMed Central. (n.d.). Are isothiocyanates potential anti-cancer drugs?. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. Retrieved from [Link]

Sources

- 1. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiophosgene(463-71-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. nj.gov [nj.gov]

- 9. THIOPHOSGENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. Thiophosgene: - An overview [moltuslab.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. cbijournal.com [cbijournal.com]

- 17. researchgate.net [researchgate.net]

- 18. 4-(4-Isothiocyanatophenyl)morpholine | C11H12N2OS | CID 224862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. chemicalpapers.com [chemicalpapers.com]

- 20. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]

- 21. scispace.com [scispace.com]

An In-Depth Technical Guide to 4-Morpholinophenyl Isothiocyanate: Properties, Synthesis, and Applications in Drug Discovery

This guide provides an in-depth technical overview of 4-Morpholinophenyl isothiocyanate, a crucial chemical intermediate for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, core applications, and provide a field-proven, self-validating protocol for its principal reaction, moving beyond simple data recitation to explain the causal relationships that underpin its utility in modern chemical synthesis.

Core Concepts: Physicochemical Profile

This compound is a bifunctional aromatic compound. It features a reactive isothiocyanate (-N=C=S) group, which serves as a potent electrophile, and a morpholinophenyl moiety. The morpholine ring is a particularly valuable pharmacophore in drug design, often introduced to enhance aqueous solubility, improve metabolic stability, and provide key hydrogen bond accepting features for target engagement.

The fundamental properties of this reagent are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂N₂OS | [1] |

| Molecular Weight | 220.29 g/mol | [1] |

| CAS Number | 51317-66-9 | |

| Appearance | Solid | |

| Melting Point | 84-85 °C | [Published Spectral Data] |

| IUPAC Name | 4-(4-isothiocyanatophenyl)morpholine | [1] |

The Isothiocyanate Functional Group: A Versatile Electrophile

The primary utility of this compound stems from the predictable and efficient reactivity of the isothiocyanate group. The central carbon atom is highly electrophilic due to the electron-withdrawing nature of the adjacent sulfur and nitrogen atoms. This makes it an ideal target for nucleophilic attack by primary and secondary amines.

This reaction, a nucleophilic addition, forms a stable N,N'-disubstituted thiourea linkage. This linkage is a common structural motif in biologically active molecules because it is a rigid, planar unit that acts as an excellent hydrogen bond donor-acceptor scaffold, enabling precise interactions within enzyme active sites or protein-protein interfaces.[2]

Caption: Mechanism of Thiourea Formation.

Core Application: Synthesis of Bioactive Thiourea Derivatives

The principal application of this compound is as a foundational building block for synthesizing libraries of thiourea derivatives for biological screening.[3] The morpholine moiety is a well-established feature in many approved drugs, including kinase inhibitors like Gefitinib. Its presence can confer favorable pharmacokinetic properties. When combined with the thiourea scaffold, the resulting molecules are frequently investigated as potential anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4]

A prime example is in the development of novel kinase inhibitors. The PI3K/Akt signaling pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer.[5] Synthetic programs targeting this pathway have successfully utilized morpholine-containing scaffolds. The general workflow involves reacting this compound with a diverse set of amines to generate a library of candidate molecules, which are then screened for inhibitory activity against the target kinase.

Caption: Drug Discovery Workflow Using the Reagent.

Experimental Protocol: Synthesis of a Representative N,N'-Disubstituted Thiourea

This protocol describes a robust and self-validating method for the synthesis of a thiourea derivative from this compound and a generic primary amine (e.g., benzylamine).

Materials & Equipment

-

This compound (1.0 eq)

-

Benzylamine (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Hexane

-

Round-bottom flask with magnetic stir bar

-

TLC plates (silica gel)

-

Rotary evaporator

-

Filtration apparatus

Step-by-Step Methodology

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).

-

Causality Note: DCM is an excellent solvent for this reaction as it is relatively non-polar and aprotic, preventing interference with the nucleophilic addition, and is easily removed post-reaction due to its low boiling point.

-

-

Nucleophilic Addition: To the stirring solution, add the primary amine (e.g., benzylamine, 1.0 eq) dropwise at room temperature.

-

Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Self-Validation: The starting isothiocyanate is non-polar. The product thiourea, with its additional N-H bonds, will be significantly more polar. A successful reaction is indicated by the consumption of the starting material spot and the appearance of a new, lower Rf spot for the product. The isothiocyanate can also be visualized with a specific stain if necessary.

-

-

Workup & Isolation:

-

Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM.

-

The resulting crude solid or oil contains the desired product and potentially some unreacted starting material. Add a sufficient amount of hexane and triturate (swirl or scrape) the solid.

-

Causality Note: The thiourea product is typically insoluble in non-polar solvents like hexane, while the isothiocyanate starting material has some solubility. This step selectively washes away unreacted starting material.

-

-

Purification: Collect the precipitated solid product by vacuum filtration. Wash the filter cake thoroughly with cold hexane (3x volumes).

-

Drying: Dry the purified white or off-white solid product under vacuum to remove residual solvent.

Product Validation

A successful synthesis is validated by a combination of physical and spectroscopic analysis:

-

Physical Properties: The melting point of the purified product should be sharp and consistent.

-

Infrared (IR) Spectroscopy: The most definitive validation. The strong, characteristic absorption band of the isothiocyanate (-N=C=S) group, typically found between 2000-2200 cm⁻¹, should be completely absent in the product spectrum. [Published Spectral Data] The appearance of N-H stretching bands (~3200-3400 cm⁻¹) and a C=S stretching band (~1300 cm⁻¹) confirms the formation of the thiourea.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR will show characteristic signals for both the morpholinophenyl and the newly introduced amine fragments, as well as broad singlets for the two N-H protons.[3]

Caption: Self-Validating Synthesis Workflow.

Safety & Handling

Isothiocyanates should be handled with care in a well-ventilated fume hood. They are considered combustible solids and can be irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for medicinal chemistry and drug discovery. Its value lies in the combination of a drug-like morpholine moiety with a highly reactive isothiocyanate handle, providing a reliable and efficient route to N,N'-disubstituted thioureas. Understanding the causality behind its reactivity and employing self-validating protocols allows researchers to rapidly generate and test novel molecular entities with significant therapeutic potential.

References

-

Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (n.d.). Retrieved January 12, 2026, from [Link]

-

Oprica, L., et al. (2022). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules. Available at: [Link]

-

Raczynska, P., et al. (2021). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules. Available at: [Link]

-

Chen, Z., et al. (2010). Synthesis and SAR of Novel 4-morpholinopyrrolopyrimidine Derivatives as Potent Phosphatidylinositol 3-kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Georganics. (n.d.). This compound - High purity. Retrieved January 12, 2026, from [Link]

-

Saeed, S., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry. Available at: [Link]

-

PubChem. (n.d.). 4-(4-Isothiocyanatophenyl)morpholine. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Martvon, A., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers. Available at: [Link]

Sources

- 1. 4-(4-Isothiocyanatophenyl)morpholine | C11H12N2OS | CID 224862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]

- 3. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities [mdpi.com]

- 4. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 4-Morpholinophenyl isothiocyanate in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Morpholinophenyl Isothiocyanate in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document delves into the theoretical principles governing its solubility based on its molecular structure and provides detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. By synthesizing theoretical knowledge with practical application, this guide aims to be an essential resource for the effective use of this compound in various research and development settings.

Introduction to this compound

This compound, with the chemical formula C₁₁H₁₂N₂OS and a molecular weight of approximately 220.29 g/mol , is a solid organic compound.[1][2][3] It is identified by the CAS Number 51317-66-9.[1][2][4] This compound is primarily utilized in research and development applications.[4][5] Its molecular structure incorporates a morpholine ring, a phenyl group, and a reactive isothiocyanate group, which collectively influence its physicochemical properties, including its solubility in organic solvents. Understanding these solubility characteristics is paramount for its effective use in chemical synthesis, biological assays, and formulation development.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent.[6] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is a composite of its constituent functional groups:

-

Morpholine Ring: This heterocyclic amine is a polar functional group capable of acting as a hydrogen bond acceptor.

-

Phenyl Group: This aromatic ring is nonpolar.

-

Isothiocyanate Group (-N=C=S): This group is polar.

The presence of both polar (morpholine and isothiocyanate) and nonpolar (phenyl) moieties suggests that this compound will exhibit a nuanced solubility profile, likely favoring polar aprotic and some polar protic solvents, with limited solubility in nonpolar solvents.

Factors Influencing the Solubility of Isothiocyanates:

The solubility and stability of isothiocyanates can be influenced by several factors, including:

-

Temperature: Generally, the solubility of solids increases with temperature.[6] However, high temperatures can lead to the degradation of isothiocyanates.[7]

-

Solvent Choice: The polarity of the solvent is a primary determinant of solubility.[6] For isothiocyanates, the choice of solvent is critical as some, particularly hydroxylated solvents like methanol and ethanol, can react with the isothiocyanate group to form inactive thiocarbamates.[7]

-

pH: In aqueous solutions, the pH can affect the stability of isothiocyanates.[8][9]

Predicted Solubility Profile of this compound

Based on its molecular structure and the general principles of solubility, the following table summarizes the predicted solubility of this compound in a range of common organic solvents. These are predictions and should be confirmed experimentally.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF) | High | The high polarity of DMF can effectively solvate the polar morpholine and isothiocyanate groups. |

| Dimethyl sulfoxide (DMSO) | High | Similar to DMF, DMSO is a highly polar solvent capable of strong dipole-dipole interactions. | |

| Acetonitrile (ACN) | Moderate | Acetonitrile is polar and can dissolve the compound, but its solvating power may be less than DMF or DMSO. | |

| Tetrahydrofuran (THF) | Moderate | THF is a moderately polar ether that should offer reasonable solubility. | |

| Polar Protic | Ethanol | Moderate to Low | While the polarity is favorable, the potential for reaction between the hydroxyl group of ethanol and the isothiocyanate group could be a concern.[7] |

| Methanol | Moderate to Low | Similar to ethanol, with a higher risk of reaction due to less steric hindrance.[7] | |

| Nonpolar | Toluene | Low | The nonpolar nature of toluene is not well-suited to solvate the polar functional groups of the molecule. |

| Hexane | Very Low | As a nonpolar alkane, hexane is unlikely to be a good solvent. | |

| Diethyl Ether | Low | While it has a slight polarity, it is generally considered a nonpolar solvent and is not expected to be effective. |

Experimental Protocol for Solubility Determination

The following protocols provide a systematic approach to determining the solubility of this compound.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., DMF, DMSO, acetonitrile, ethanol, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 1-2 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously shake or vortex the mixture for 60 seconds.[10]

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.[10]

-

-

Record your observations.

-

Repeat the process for each solvent to be tested.

Quantitative Solubility Determination (Crystal-Flask Method)

This method provides a more precise measurement of solubility.

Materials:

-

This compound

-

Selected organic solvent

-

Glass vials with screw caps

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Constant temperature bath or shaker

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Equilibrate the solution at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) with continuous stirring to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a known volume of a suitable solvent.

-

Analyze the concentration of this compound in the diluted solution using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mol/L.

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Safety Precautions

While specific hazard information for this compound is limited, it is prudent to handle it with care, following standard laboratory safety protocols.[11] Isothiocyanates, as a class, can be irritating.[12][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11] Avoid contact with skin and eyes.[11]

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The solubility of this compound is a critical parameter for its effective application in scientific research. While specific solubility data is not widely published, a theoretical understanding of its structure allows for informed predictions of its behavior in various organic solvents. This guide provides a robust framework for both predicting and experimentally determining its solubility, empowering researchers to optimize their experimental conditions and achieve reliable results. The provided protocols are designed to be self-validating, ensuring a high degree of scientific integrity in the obtained data.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

This compound - High purity. (n.d.). Georganics. Retrieved from [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

-

4-(4-Isothiocyanatophenyl)morpholine. (n.d.). PubChem. Retrieved from [Link]

- Solubility of Organic Compounds. (2023, August 31).

-

Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. (n.d.). PMC. Retrieved from [Link]

-

Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

-

Isothiocyanates. (n.d.). Linus Pauling Institute, Oregon State University. Retrieved from [Link]

-

Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-(4-Isothiocyanatophenyl)morpholine | C11H12N2OS | CID 224862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound - High purity | EN [georganics.sk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. chem.ws [chem.ws]

- 11. Page loading... [guidechem.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. CAS 63224-35-1: 2-(4-Morpholino)ethyl isothiocyanate [cymitquimica.com]

Spectroscopic Characterization of 4-Morpholinophenyl Isothiocyanate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Morpholinophenyl isothiocyanate (C₁₁H₁₂N₂OS), a versatile building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound is a bifunctional molecule featuring a reactive isothiocyanate group and a morpholine moiety. This unique combination makes it a valuable synthon for the creation of a wide array of derivatives with potential applications in various fields, including the development of novel therapeutic agents and functional materials. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide synthesizes available data to provide a detailed spectroscopic profile.

Molecular Structure and Key Features

The structural integrity of this compound is the foundation of its chemical reactivity and spectroscopic signature. The key features include a para-substituted benzene ring, a morpholine ring, and a linear isothiocyanate group.

Figure 1. Molecular Structure of this compound.

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy:

While a publicly available experimental spectrum for this compound is not readily accessible, the expected proton NMR signals can be predicted based on the chemical structure and data from analogous compounds.

-

Aromatic Protons: The para-substituted benzene ring will exhibit a characteristic AA'BB' system, appearing as two sets of doublets in the aromatic region (typically δ 7.0-7.5 ppm). The protons ortho to the morpholine nitrogen will be upfield compared to the protons ortho to the isothiocyanate group due to the electron-donating nature of the nitrogen.

-

Morpholine Protons: The eight protons of the morpholine ring are chemically equivalent in pairs due to the ring's chair conformation and rapid inversion at room temperature. This will result in two triplets. The protons adjacent to the nitrogen (N-CH₂) are expected to appear around δ 3.1-3.3 ppm, while the protons adjacent to the oxygen (O-CH₂) will be shifted further downfield to approximately δ 3.8-4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho to Morpholine) | ~ 6.9 | Doublet |

| Aromatic (ortho to NCS) | ~ 7.2 | Doublet |

| Morpholine (-N-CH₂-) | ~ 3.2 | Triplet |

| Morpholine (-O-CH₂-) | ~ 3.9 | Triplet |

¹³C NMR Spectroscopy:

Similar to the proton NMR, specific experimental ¹³C NMR data is not widely published. However, the chemical shifts can be estimated.

-

Isothiocyanate Carbon (-N=C=S): This carbon is notoriously difficult to observe due to its long relaxation time and quadrupolar broadening from the adjacent nitrogen. When observed, it typically appears in the range of δ 125-140 ppm.

-

Aromatic Carbons: The benzene ring will show four distinct signals. The carbon attached to the isothiocyanate group will be downfield, while the carbon attached to the morpholine nitrogen will be upfield.

-

Morpholine Carbons: The two sets of chemically non-equivalent carbons in the morpholine ring will appear in the aliphatic region. The carbons adjacent to the nitrogen are expected around δ 48-50 ppm, and those adjacent to the oxygen will be further downfield around δ 66-68 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -N=C =S | 125 - 140 |

| Aromatic (C-NCS) | ~ 130 |

| Aromatic (C-N) | ~ 150 |

| Aromatic (CH) | 115 - 130 |

| Morpholine (-N-C H₂-) | 48 - 50 |

| Morpholine (-O-C H₂-) | 66 - 68 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The most prominent and diagnostic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. This peak is typically observed in the range of 2000-2200 cm⁻¹[1].

Other expected characteristic absorptions include:

-

Aromatic C-H stretching: Above 3000 cm⁻¹

-

Aliphatic C-H stretching (morpholine): Below 3000 cm⁻¹

-

C=C aromatic ring stretching: ~1600 cm⁻¹ and ~1500 cm⁻¹

-

C-O-C stretching (morpholine): ~1115 cm⁻¹

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Isothiocyanate (-N=C=S) | Asymmetric Stretch | 2000 - 2200 | Strong, Sharp |

| Aromatic C-H | Stretch | > 3000 | Medium |

| Aliphatic C-H | Stretch | < 3000 | Medium |

| Aromatic C=C | Stretch | ~1600, ~1500 | Medium-Strong |

| C-O-C Ether | Stretch | ~1115 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 220, corresponding to its molecular weight.

The fragmentation pattern will likely involve:

-

Loss of the isothiocyanate group: A fragment at m/z 162, corresponding to the 4-morpholinophenyl cation.

-

Cleavage of the morpholine ring: This can lead to various smaller fragments.

-

Formation of a tropylium-like ion: A peak at m/z 91 is a common feature in the mass spectra of compounds containing a benzyl moiety, although less likely to be a major fragment here.

Figure 2. Predicted major fragmentation pathways for this compound.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: A standard FT-IR spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution.

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Analysis: Scan a mass range of m/z 50-300.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. The characteristic signals in NMR, the prominent isothiocyanate stretch in IR, and the expected molecular ion and fragmentation patterns in MS collectively offer a unique spectroscopic fingerprint for this important chemical entity. Researchers and professionals can utilize this information to ensure the quality and identity of their materials, facilitating advancements in their respective fields.

References

-

PubChem. 4-(4-Isothiocyanatophenyl)morpholine. [Link]

-

Martvoň, A., Skačáni, I., & Kanálová, I. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810. [Link]

Sources

Mechanism of action of 4-Morpholinophenyl isothiocyanate in biological systems

An In-depth Technical Guide to the Mechanism of Action of 4-Morpholinophenyl Isothiocyanate in Biological Systems

Authored by: Gemini, Senior Application Scientist

Foreword: The isothiocyanate (-N=C=S) functional group is a cornerstone of numerous biologically active compounds, most notably those derived from cruciferous vegetables. These organosulfur compounds have garnered significant attention for their pleiotropic effects, including potent anti-cancer, anti-inflammatory, and antioxidant activities. While natural isothiocyanates like sulforaphane and phenethyl isothiocyanate (PEITC) are extensively studied, synthetic analogs offer the potential for enhanced potency, selectivity, and favorable pharmacokinetic profiles. This guide focuses on a specific synthetic derivative, this compound (4-MPI), providing a detailed exploration of its putative mechanisms of action, grounded in the broader understanding of the isothiocyanate class. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical overview of this promising molecule.

Molecular Profile and Chemical Reactivity of this compound

This compound is a synthetic aromatic isothiocyanate characterized by a central phenyl ring substituted with a morpholine group at one end and the reactive isothiocyanate moiety at the other.

Chemical Structure:

-

IUPAC Name: 4-(4-isothiocyanatophenyl)morpholine[1]

-

Molecular Formula: C₁₁H₁₂N₂OS[1]

-

Molecular Weight: 220.29 g/mol [1]

The key to the biological activity of 4-MPI lies in the electrophilic nature of the central carbon atom in the isothiocyanate group (-N=C=S). This carbon is highly susceptible to nucleophilic attack, particularly from the sulfhydryl (thiol) groups of cysteine residues within proteins.

Caption: Covalent modification of a protein's cysteine residue by 4-MPI.

This irreversible covalent modification, known as thiocarbamoylation, is the primary mechanism through which isothiocyanates exert their biological effects. By altering protein structure and function, 4-MPI can modulate a wide array of cellular processes.

Synthesis Overview

Synthetic isothiocyanates like 4-MPI are typically synthesized from the corresponding primary amine (4-morpholinoaniline). A common and well-established method involves the reaction of the primary amine with carbon disulfide to form a dithiocarbamate salt, which is subsequently treated with a desulfurizing agent to yield the isothiocyanate.[2] Alternative reagents to the highly toxic thiophosgene, such as thiocarbonyldiimidazole or ethyl chloroformate, have been developed to improve the safety and efficiency of this synthesis.[2][3]

Core Mechanisms of Action and Cellular Targets

The biological activity of 4-MPI is multifaceted, stemming from its ability to covalently modify a diverse range of protein targets. This leads to the modulation of critical signaling pathways involved in cellular homeostasis, stress response, inflammation, and apoptosis.

Enzyme Inhibition

The covalent adduction by isothiocyanates can lead to the direct inhibition of various enzymes.

-

Phase I Biotransformation Enzymes: Isothiocyanates are known inhibitors of cytochrome P450 (CYP) enzymes.[4][5][6] These enzymes are responsible for the metabolic activation of many pro-carcinogens. By inhibiting CYPs, ITCs can prevent the conversion of these substances into their ultimate carcinogenic forms, representing a key mechanism of cancer chemoprevention.[4][7]

-

Anti-inflammatory Enzymes: Phenyl isothiocyanate and its derivatives have demonstrated potent inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway responsible for prostaglandin synthesis.[8][9] This suggests a direct anti-inflammatory role for compounds like 4-MPI.

-

Deubiquitinating Enzymes (DUBs): Certain isothiocyanates, such as benzyl isothiocyanate (BITC) and PEITC, have been shown to inhibit deubiquitinating enzymes like USP9x and UCH37.[10] These enzymes are often overexpressed in cancers and protect anti-apoptotic proteins (e.g., Mcl-1) from degradation. Inhibition of DUBs provides a compelling mechanism for the pro-apoptotic effects of isothiocyanates in cancer cells.[10]

-

Histone Deacetylases (HDACs): Sulforaphane, a well-studied ITC, acts as an HDAC inhibitor, leading to increased histone acetylation and the transactivation of tumor suppressor genes like p21.[11] This epigenetic modification contributes to cell cycle arrest and apoptosis.

Modulation of Key Signaling Pathways

Beyond direct enzyme inhibition, 4-MPI is predicted to modulate signaling networks that are central to cellular function and disease pathogenesis.

A. The Keap1-Nrf2 Antioxidant Response Pathway

This is one of the most well-characterized targets of isothiocyanates. The transcription factor Nrf2 is the master regulator of the antioxidant response, upregulating a battery of cytoprotective genes, including Phase II detoxification enzymes like Glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[6][12][13]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which targets it for ubiquitination and proteasomal degradation. Isothiocyanates, being electrophiles, react with specific cysteine residues on Keap1. This covalent modification induces a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. Consequently, newly synthesized Nrf2 can accumulate, translocate to the nucleus, and activate the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[12][13]

Caption: Activation of the Nrf2 pathway by this compound.

B. Inhibition of the NF-κB Inflammatory Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[12] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate transcription. Isothiocyanates can suppress the nuclear translocation of NF-κB, thereby preventing the expression of inflammatory genes and exerting a potent anti-inflammatory effect.[12]

C. Induction of Apoptosis and Cell Cycle Arrest

A hallmark of the anti-cancer activity of isothiocyanates is their ability to selectively induce apoptosis (programmed cell death) in transformed cells.[7][14] This is achieved through multiple interconnected mechanisms:

-

Mitochondrial Pathway: ITCs can alter mitochondrial function, leading to the release of cytochrome c into the cytoplasm.[14]

-

Regulation of Bcl-2 Family Proteins: They can modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins.[10][14]

-

Caspase Activation: The release of cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases, which execute the apoptotic program.[14]

-

MAPK Signaling: ITCs can influence Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which play a crucial role in regulating cell death and survival.[7][14]

In addition to inducing apoptosis, ITCs can halt the proliferation of cancer cells by inducing cell cycle arrest, typically at the G₂/M phase.[15]

Pharmacokinetics and Metabolism

The bioavailability and metabolic fate of isothiocyanates are critical determinants of their in vivo efficacy. While specific data for 4-MPI is not extensively published, the general pharmacokinetic profile of other ITCs provides a reliable framework.

-

Absorption and Distribution: Isothiocyanates are generally well-absorbed orally.[6][16] Following absorption, they can be distributed to various tissues. The lipophilicity, influenced by side chains like the morpholine group in 4-MPI, can affect tissue distribution and retention times.[17]

-

Metabolism: The primary metabolic pathway for isothiocyanates is conjugation with glutathione (GSH), a reaction catalyzed by Glutathione S-transferases (GSTs).[6] This forms a glutathione conjugate that is subsequently processed through the mercapturic acid pathway and excreted, primarily in the urine.[6] This conjugation is a detoxification mechanism but also represents the main route of elimination.

| Pharmacokinetic Parameter | General Observations for Isothiocyanates | References |

| Oral Bioavailability | Generally high, but can be dose-dependent. | [16] |

| Time to Peak Plasma Conc. (Tmax) | Rapid, often within a few hours post-ingestion. | [17][18] |

| Elimination Half-life (T1/2) | Varies significantly based on the specific ITC structure. | [17] |

| Primary Metabolic Pathway | Mercapturic Acid Pathway (conjugation with GSH). | [6] |

| Primary Excretion Route | Urine (as mercapturic acid derivatives). | [17] |

Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanisms of action for 4-MPI, a series of well-established in vitro assays are essential.

Protocol: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a template for assessing the direct inhibitory effect of 4-MPI on a purified enzyme.

-

Materials: Purified enzyme (e.g., COX-2, a specific caspase, or a deubiquitinase), appropriate substrate, assay buffer, 96-well microplate, microplate reader, 4-MPI stock solution (in DMSO), and a known inhibitor (positive control).

-

Procedure:

-

Prepare serial dilutions of 4-MPI and the positive control in assay buffer. Include a vehicle control (DMSO).

-

In a 96-well plate, add 10 µL of each inhibitor dilution (or control) to triplicate wells.

-

Add 80 µL of the enzyme solution (at a pre-determined optimal concentration) to each well.

-

Pre-incubate the plate at the optimal temperature (e.g., 37°C) for 15-30 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of the substrate.

-

Immediately begin kinetic reading of the product formation (e.g., absorbance or fluorescence) using a microplate reader at regular intervals for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the reaction velocity (rate) for each concentration.

-

Normalize the rates to the vehicle control (100% activity).

-

Plot the percent inhibition versus the logarithm of the 4-MPI concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Protocol: Western Blot for Nrf2 Nuclear Translocation

This workflow is used to determine if 4-MPI induces the translocation of Nrf2 from the cytoplasm to the nucleus.

Caption: Experimental workflow for analyzing Nrf2 nuclear translocation.

Conclusion and Future Directions

This compound, as a member of the isothiocyanate class, is poised to act as a potent modulator of key cellular pathways implicated in cancer and inflammation. Its mechanism of action is fundamentally driven by the electrophilic reactivity of its isothiocyanate group, leading to covalent modification of protein targets. This results in the inhibition of enzymes critical for carcinogenesis and inflammation, and the strategic modulation of cytoprotective and pro-apoptotic signaling pathways, most notably the Keap1-Nrf2 and NF-κB systems.

While the foundational mechanisms can be inferred from extensive studies on related isothiocyanates, future research should focus on several key areas to fully realize the potential of 4-MPI:

-

Target Deconvolution: Employing advanced proteomic techniques to identify the specific and unique protein targets of 4-MPI within the cell.

-

In Vivo Efficacy: Evaluating the therapeutic potential of 4-MPI in preclinical animal models of cancer and inflammatory diseases.

-

Pharmacokinetic Profiling: Conducting detailed pharmacokinetic and toxicological studies to establish a comprehensive safety and dosing profile for 4-MPI.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 4-MPI to optimize potency, selectivity, and drug-like properties.

By pursuing these avenues, the scientific community can fully elucidate the therapeutic promise of this compound and pave the way for its potential translation into novel clinical applications.

References

- Devassy, J. P., Nwachukwu, I. D., & Jones, P. J. H. (2018). Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. Journal of Agricultural and Food Chemistry, 33(1), 577-582.